molecular formula C16H29Cl2NO4 B14203023 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid CAS No. 831219-92-2

4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid

Cat. No.: B14203023
CAS No.: 831219-92-2
M. Wt: 370.3 g/mol
InChI Key: ONLDUCDBNYPKDL-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid is a synthetic chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butanoic acid backbone substituted with bis(2-chloroethyl)amino and octanoyloxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid typically involves multiple steps, starting with the preparation of the butanoic acid backbone. The introduction of the bis(2-chloroethyl)amino group is achieved through nucleophilic substitution reactions, where 2-chloroethylamine reacts with the appropriate butanoic acid derivative. The octanoyloxy group is then introduced via esterification reactions, using octanoyl chloride and a suitable catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, potentially converting it to secondary or primary amines.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Secondary or primary amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with cellular components.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound targets rapidly dividing cells and induces cell death.

Comparison with Similar Compounds

    Chlorambucil: A well-known chemotherapy agent with a similar bis(2-chloroethyl)amino group but a different backbone structure.

    Melphalan: Another alkylating agent with a similar mechanism of action but different substituents.

Uniqueness: 4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid is unique due to the presence of the octanoyloxy group, which may influence its solubility, bioavailability, and overall pharmacokinetic properties compared to other similar compounds.

Properties

CAS No.

831219-92-2

Molecular Formula

C16H29Cl2NO4

Molecular Weight

370.3 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-3-octanoyloxybutanoic acid

InChI

InChI=1S/C16H29Cl2NO4/c1-2-3-4-5-6-7-16(22)23-14(12-15(20)21)13-19(10-8-17)11-9-18/h14H,2-13H2,1H3,(H,20,21)

InChI Key

ONLDUCDBNYPKDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)O)CN(CCCl)CCCl

Origin of Product

United States

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